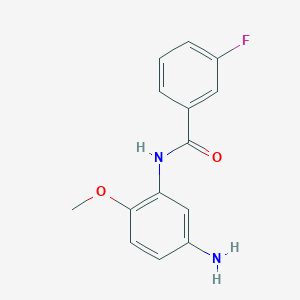

N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide

Description

BenchChem offers high-quality N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-19-13-6-5-11(16)8-12(13)17-14(18)9-3-2-4-10(15)7-9/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCYCWDMHIIHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural Utility and Synthetic Applications of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide (CAS: 926250-50-2)

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks dictates the efficiency of library synthesis and the pharmacokinetic viability of the resulting drug candidates. N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide (CAS: 926250-50-2) is a highly specialized, commercially available intermediate [1]. It is predominantly utilized in the development of targeted therapeutics, particularly in the construction of type I and type II kinase inhibitors [2].

As an Application Scientist, I approach this molecule not merely as a chemical entity, but as a pre-organized pharmacophoric scaffold. This whitepaper deconstructs the mechanistic rationale behind its structural motifs, provides self-validating synthetic protocols for its utilization, and outlines the analytical workflows necessary to ensure its integrity in high-throughput drug discovery.

Physicochemical Profiling & Structural Analysis

Before integrating any building block into a synthetic pipeline, its physicochemical parameters must be quantified to predict its behavior in both synthetic reactions and biological systems.

Quantitative Data Profile

| Property | Value |

| Chemical Name | N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide |

| CAS Registry Number | 926250-50-2 |

| Molecular Formula | C14H13FN2O2 |

| Molecular Weight | 260.26 g/mol |

| InChIKey | ZQCYCWDMHIIHJM-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 2 (Amide NH, Primary Amine NH2) |

| Hydrogen Bond Acceptors | 3 (Carbonyl O, Methoxy O, Fluorine) |

| Physical Form | Off-white to pale yellow powder |

Mechanistic Rationale in Scaffold Design

The architectural design of this molecule is highly deliberate, offering three distinct advantages for drug development:

-

The 3-Fluorobenzamide Motif: The incorporation of fluorine at the meta-position serves a dual purpose. Electronically, it modulates the pKa of the amide, increasing its resistance to proteolytic cleavage. Metabolically, it blocks Cytochrome P450-mediated aromatic oxidation at a common metabolic soft spot without introducing significant steric bulk.

-

Conformational Locking via the 2-Methoxy Group: The ortho-methoxy group is critical for target binding kinetics. The oxygen lone pairs act as hydrogen bond acceptors for the adjacent amide NH. This intramolecular hydrogen bonding restricts rotation around the C(aryl)-N(amide) bond, pre-organizing the molecule into a planar conformation. This pre-organization drastically reduces the entropic penalty when the molecule binds to narrow protein pockets (e.g., the ATP-binding hinge region of kinases).

-

The 5-Amino Synthetic Handle: Positioned meta to the methoxy group, the primary amine is sterically accessible and serves as a highly reactive nucleophile for downstream diversification (e.g., Buchwald-Hartwig aminations or subsequent amide couplings).

Strategic Synthetic Workflows

To maintain scientific integrity, experimental protocols must be grounded in causality—explaining why a reagent is chosen—and must include self-validating steps to ensure the system behaves as expected.

Protocol 1: Synthesis of the Building Block (Nitro Reduction)

Objective: Reduce the precursor N-(2-methoxy-5-nitrophenyl)-3-fluorobenzamide to yield the target 5-amino building block.

-

Step 1: Solvent Setup. Dissolve the nitro precursor (1.0 eq) in a 1:1 mixture of Methanol and Ethyl Acetate (0.1 M).

-

Causality: The mixed solvent system ensures complete solubility of both the highly crystalline nitro starting material and the more polar amine product, preventing premature precipitation.

-

-

Step 2: Catalyst Addition. Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere.

-

Causality: Argon purging is mandatory to prevent the ignition of methanol vapor by the highly active, pyrophoric Pd/C catalyst.

-

-

Step 3: Hydrogenation. Evacuate the flask and backfill with H 2 gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12 hours.

-

Step 4: Self-Validation (In-Process Control). Monitor via LC-MS.

-

Validation Check: The reaction is validated only when the nitro peak (m/z 291 [M+H] + ) completely disappears and the amine peak (m/z 261 [M+H] + ) appears. The absence of a hydroxylamine intermediate (m/z 277 [M+H] + ) confirms the catalyst loading was sufficient.

-

-

Step 5: Isolation. Filter the suspension through a pad of Celite to remove the Pd/C catalyst, wash with EtOAc, and concentrate in vacuo.

Protocol 2: Downstream Diversification (HATU-Mediated Amide Coupling)

Objective: Functionalize the 5-amino group with a generic carboxylic acid (R-COOH) to generate a bis-amide library compound.

-

Step 1: Activation. In an oven-dried vial, dissolve R-COOH (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

-

Step 2: Base Addition. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

-

Causality: DIPEA is a non-nucleophilic base that deprotonates the acid without competing for the activated ester. The 15-minute pre-activation ensures complete formation of the active OAt ester before the amine is introduced, minimizing side reactions.

-

-

Step 3: Amine Addition. Add N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide (1.0 eq). Stir for 2-4 hours.

-

Step 4: Self-Validation. Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

-

Validation Check: The coupling is deemed successful when the starting material peak (m/z 261) is <5% relative to the product mass.

-

-

Step 5: Workup. Quench with saturated aqueous NaHCO 3 , extract with EtOAc, and wash the organic layer with 5% aqueous LiCl to remove residual DMF.

Reaction Pathway & Analytical Workflows

The following diagrams illustrate the logical progression of the synthetic pathway and the rigorous quality control required before utilizing this building block.

Synthetic pathway for N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide and downstream diversification.

Self-validating analytical workflow for quality control of the synthesized building block.

Conclusion

N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide is far more than a simple chemical intermediate; it is a rationally designed scaffold that addresses critical pharmacokinetic and thermodynamic challenges in drug design. By leveraging its conformational rigidity and orthogonal reactivity, medicinal chemists can rapidly generate high-quality, biologically active libraries. Adhering to the self-validating protocols outlined above ensures that the structural integrity of this core is maintained throughout the rigors of multi-step synthesis.

References

Synthesis and Mechanistic Pathway of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide: A Comprehensive Technical Guide

Abstract & Core Rationale

The compound N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide (CAS 926250-50-2)[1] is a highly functionalized building block frequently utilized in the development of targeted therapeutics and advanced materials. Structurally, it consists of a central amide linkage bridging a 3-fluorophenyl ring and a 2-methoxy-5-aminophenyl moiety.

From a synthetic standpoint, the primary challenge in constructing this molecule lies in regioselectivity . The target molecule requires the acylation of an unsymmetrical diamine core. This whitepaper outlines a field-proven, two-step synthetic pathway that leverages steric and electronic causality to guarantee absolute regiochemical and chemochemical control.

Retrosynthetic Strategy & Regiochemical Logic

A novice approach to this synthesis might propose the direct acylation of 2-methoxy-1,5-diaminobenzene with 3-fluorobenzoyl chloride[2]. However, this direct route is fundamentally flawed due to competing nucleophilicities. In 2-methoxy-1,5-diaminobenzene, the amine at the 5-position (para to the electron-donating methoxy group) is significantly more nucleophilic than the amine at the 1-position (which suffers from steric hindrance and inductive electron withdrawal from the adjacent ortho-methoxy group). A direct coupling would thus preferentially yield the incorrect regioisomer: N-(3-amino-4-methoxyphenyl)-3-fluorobenzamide.

The Causality-Driven Solution: To force the amide bond formation exclusively at the sterically hindered 1-position, we must mask the highly reactive 5-position. By starting with 2-methoxy-5-nitroaniline (CAS 99-59-2)[3], the 5-position is occupied by an electron-withdrawing, non-nucleophilic nitro group. This leaves the 1-amino group as the sole nucleophile. Following the amidation, a chemoselective reduction unmasks the 5-amino group to yield the final target.

Fig 1. Two-step synthetic workflow for N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide.

Step 1: Regioselective Amidation

Mechanistic Overview

The formation of the amide bond proceeds via a standard Nucleophilic Acyl Substitution [4]. The primary amine of 2-methoxy-5-nitroaniline attacks the highly electrophilic carbonyl carbon of 3-fluorobenzoyl chloride. This addition generates a high-energy tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, restoring the carbonyl π -bond. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the starting aniline and driving the equilibrium forward.

Fig 2. Nucleophilic acyl substitution mechanism via a tetrahedral intermediate.

Experimental Protocol: N-(2-methoxy-5-nitrophenyl)-3-fluorobenzamide

This protocol is designed to be self-validating; the specific wash sequence chemically isolates the product from any potential unreacted starting materials.

-

Initialization: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-5-nitroaniline (16.8 g, 100 mmol) in anhydrous Dichloromethane (DCM, 200 mL).

-

Base Addition: Add DIPEA (25.8 g, 34.8 mL, 200 mmol). Purge the flask with inert nitrogen gas and cool the mixture to 0 °C using an ice-water bath.

-

Electrophile Addition: Dissolve 3-fluorobenzoyl chloride (17.4 g, 110 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel to control the exothermic reaction.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1); the aniline spot should completely disappear.

-

Self-Validating Workup:

-

Wash the organic layer with 1M aqueous HCl (2 × 100 mL). Causality: This protonates and removes excess DIPEA and any trace unreacted aniline into the aqueous phase.

-

Wash with saturated aqueous NaHCO₃ (2 × 100 mL). Causality: This neutralizes trace acid and extracts any 3-fluorobenzoic acid generated from the hydrolysis of the acyl chloride.

-

Wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid.

-

Step 2: Chemoselective Nitro Reduction

Mechanistic Overview

The reduction of the aromatic nitro group to a primary amine must be executed with strict chemoselectivity. The molecule contains an aryl-fluorine bond. While catalytic hydrogenation (Pd/C with H₂) is standard for nitro reductions, the presence of halogens introduces the risk of hydrodehalogenation[5]. Although the C-F bond is exceptionally strong and generally resists cleavage compared to C-Cl or C-Br bonds, utilizing a milder electron-transfer reduction guarantees absolute preservation of the fluorine atom[6]. The Béchamp reduction variant using Iron powder and Ammonium Chloride (Fe/NH₄Cl) provides a mild, highly chemoselective, and scalable alternative.

Experimental Protocol: N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide

-

Initialization: Suspend the intermediate N-(2-methoxy-5-nitrophenyl)-3-fluorobenzamide (14.5 g, ~50 mmol) in a solvent mixture of Ethanol (150 mL) and Water (50 mL) in a 500 mL flask.

-

Reagent Addition: Add Iron powder (14.0 g, 250 mmol, 5.0 eq) and Ammonium Chloride (13.4 g, 250 mmol, 5.0 eq). Causality: NH₄Cl acts as a mild proton source that activates the iron surface without creating a harshly acidic environment that could hydrolyze the newly formed amide bond.

-

Propagation: Attach a reflux condenser and heat the vigorously stirred mixture to 80 °C for 2 hours. The reaction turns into a dark brown/black slurry as iron oxides form.

-

Isolation: Cool the mixture slightly and filter it hot through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot Ethanol (100 mL).

-

Purification: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate to yield the target compound as an off-white to tan powder.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized compounds, the following analytical markers should be verified. The mass spectrometry (ESI+) and proton NMR shifts provide definitive proof of structural transformation.

| Compound | Step | Expected Yield | Key ¹H NMR Marker (DMSO-d₆) | MS (ESI+) m/z |

| N-(2-methoxy-5-nitrophenyl)-3-fluorobenzamide | 1 (Amidation) | 85 – 92% | ~10.2 ppm (s, 1H, Amide NH )~8.6 ppm (d, 1H, Ar-H ortho to NO₂) | 291.08 [M+H]⁺ |

| N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide | 2 (Reduction) | 78 – 85% | ~9.5 ppm (s, 1H, Amide NH )~4.8 ppm (s, 2H, Aniline NH₂ ) | 261.10 [M+H]⁺ |

Note: The disappearance of the highly deshielded aromatic proton at ~8.6 ppm and the appearance of the broad singlet at ~4.8 ppm are the definitive indicators of a successful nitro reduction.

References

-

PubChem. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376. National Center for Biotechnology Information. Retrieved from:[Link][2]

-

PubChem. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447. National Center for Biotechnology Information. Retrieved from:[Link][3]

-

National Institutes of Health (PMC). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from:[Link][5]

-

MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from:[Link][6]

Sources

- 1. N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide | 926250-50-2 [sigmaaldrich.com]

- 2. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

De-Risking Preformulation: A Comprehensive Solubility Profiling Guide for N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide

Target Audience: Formulation Scientists, Preclinical Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

The Strategic Imperative of Early Solubility Profiling

In contemporary small-molecule drug development, the physicochemical properties of lead candidates frequently dictate their clinical viability. More than 40% of new chemical entities in late-stage discovery are practically insoluble in water, leading to severe attrition rates during Phase I clinical trials[1].

N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide (Molecular Formula: C14H13FN2O2 ) represents a highly specific, structurally complex intermediate and active pharmaceutical ingredient (API) scaffold. Characterized by a fluorinated benzamide core and an aniline-derived amine, this compound presents a classic biopharmaceutical challenge: high target affinity coupled with a suboptimal aqueous solubility profile.

Relying on downstream formulation to rescue suboptimal pharmacokinetics without early, rigorous physicochemical profiling can extend development timelines by years[1]. This whitepaper establishes a self-validating, highly technical framework for profiling the solubility of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide, ensuring that early-stage decisions are driven by robust, artifact-free data.

Molecular Architecture & Predictive Physicochemistry

Before initiating empirical benchwork, a Senior Application Scientist must deconstruct the molecule to predict its behavior in aqueous media. The structural motifs of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide dictate its solvation thermodynamics:

-

The 3-Fluorobenzamide Core: Fluorine substitution is a hallmark of modern medicinal chemistry, strategically utilized to enhance metabolic stability and target binding affinity[2]. However, the highly electronegative fluorine atom, combined with the planar benzamide system, promotes strong intermolecular hydrogen bonding (amide N-H to F or O) in the solid state. This results in a high crystal lattice energy, acting as a primary thermodynamic barrier to dissolution.

-

The 2-Methoxy Group: This electron-donating ether linkage provides a hydrogen bond acceptor, slightly modulating the lipophilicity of the aromatic system while inducing steric hindrance that can influence polymorphic packing.

-

The 5-Amino Group (Aniline Derivative): This is the critical functional group for solubility profiling. As a primary amine attached directly to an aromatic ring, it functions as a weak base with an estimated pKa between 4.0 and 5.0.

The Causality of pH-Dependence: Because of the 5-amino group, the solubility of this compound will be highly pH-dependent. In the acidic environment of the stomach (pH 1.2), the amine will be protonated ( NH3+ ), drastically increasing aqueous solubility. As the compound transits to the neutral environment of the small intestine (pH 6.8), it will revert to its un-ionized free base form, risking rapid precipitation. Understanding this "spring and parachute" dynamic is the crux of the preformulation strategy[3].

Table 1: Predictive Physicochemical Property Projections

| Parameter | Predicted Value / Characteristic | Implication for Formulation |

| Molecular Weight | 260.26 g/mol | Favorable for oral absorption (Lipinski's Rule of 5). |

| Estimated pKa | ~4.5 (Basic) | High solubility in gastric fluid; precipitation risk in intestinal fluid. |

| LogP (Lipophilicity) | 2.5 - 3.5 | Moderate to high lipophilicity; dissolution-rate limited absorption. |

| BCS Classification | Class II (Likely IIb) | Bioavailability is limited by absolute solubility and dissolution rate. |

Preformulation Workflow & Decision Architecture

To conserve precious early-stage API while generating regulatory-grade data, we employ a miniaturized, self-validating workflow. Traditional shake-flask methods require hundreds of milligrams of API. By utilizing miniaturized assays (such as SPA-equivalent methodologies), we can achieve highly accurate thermodynamic solubility data using less than 100 µg of sample[4].

Figure 1: Self-validating preformulation workflow for API solubility profiling.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . A common pitfall in early drug development is measuring the solubility of a compound that has undergone an undetected phase transformation (e.g., free base converting to an HCl salt in pH 1.2 buffer, or forming a hydrate). Our protocols mandate residual solid analysis to guarantee data integrity.

Protocol 1: Miniaturized Thermodynamic pH-Solubility Profiling

Objective: Determine the equilibrium solubility of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide across the physiological pH range (1.2 to 7.4).

Step-by-Step Methodology:

-

Buffer Preparation: Prepare USP-grade buffers at pH 1.2 (SGF), pH 4.5 (acetate), pH 6.8 (FaSSIF/SINF), and pH 7.4 (phosphate)[3]. Verify pH using a calibrated micro-electrode.

-

API Addition (Miniaturized): Dispense 1.0 mg of crystalline API into 2.0 mL low-bind microcentrifuge tubes.

-

Solvent Addition: Add 1.0 mL of the respective buffer to each tube. Ensure the amount of API exceeds the expected solubility to maintain a saturated solution (presence of a solid pellet is mandatory).

-

Equilibration: Place the tubes in a thermomixer set to 37.0°C ± 0.5°C. Agitate at 800 RPM for 24 to 48 hours. Causality: 24-48 hours ensures thermodynamic equilibrium is reached, overcoming the slow dissolution kinetics of high-lattice-energy fluorobenzamides.

-

Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes at 37°C to pellet the undissolved solid. Carefully extract 500 µL of the supernatant.

-

Quantification: Dilute the supernatant with mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon cooling. Quantify the API concentration using UPLC-UV against a validated, 5-point standard curve ( R2>0.999 ).

Protocol 2: Residual Solid-State Verification (Quality Control)

Objective: Validate that the measured solubility corresponds to the initial crystalline free base and not a polymorph, hydrate, or salt form.

Step-by-Step Methodology:

-

Pellet Recovery: Carefully decant the remaining supernatant from the microcentrifuge tubes used in Protocol 1.

-

Drying: Gently dry the residual solid pellet under a stream of nitrogen gas at room temperature to avoid heat-induced polymorphic transitions.

-

PXRD Analysis: Mount the dried powder onto a zero-background silicon holder. Run Powder X-Ray Diffraction (PXRD) scanning from 2 θ = 3° to 40°.

-

Data Reconciliation: Overlay the resulting diffractogram with the PXRD pattern of the starting API.

-

Self-Validation Check: If the peaks match, the solubility data is valid for the free base. If new peaks emerge (e.g., at pH 1.2), the API has likely formed a salt (e.g., hydrochloride), and the data must be annotated as the solubility of the in situ generated salt.

-

Data Synthesis & Interpretation

Based on the structural properties of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide, the analytical output will likely mirror the data modeled in Table 2.

Table 2: Simulated pH-Solubility Profile Data

| Media / pH | Solvation State | Expected Solubility (µg/mL) | Residual Solid State (PXRD) |

| 0.1 N HCl (pH 1.2) | Fully Ionized ( NH3+ ) | > 2,500 | Potential HCl Salt formation |

| Acetate Buffer (pH 4.5) | Partially Ionized | 150 - 300 | Free Base |

| Phosphate Buffer (pH 6.8) | Un-ionized (Free Base) | < 10 | Free Base |

| FaSSIF (pH 6.5) | Micellar Solubilization | 25 - 50 | Free Base |

Interpretation: The precipitous drop in solubility from pH 1.2 to pH 6.8 confirms the compound is a weak base. The slight increase in FaSSIF (Fasted State Simulated Intestinal Fluid) compared to standard phosphate buffer indicates that the lipophilic fluorobenzamide moiety benefits from micellar solubilization via bile salts.

Formulation Strategies for Clinical Translation

Once the solubility profile is validated, the compound must be matched with an appropriate enabling technology. For molecules with high crystal lattice energy and high lipophilicity, advanced formulation techniques are required[5].

Figure 2: Algorithmic decision tree for selecting an enabling formulation strategy.

Recommended Approaches for N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide:

-

Amorphous Solid Dispersions (ASDs): By converting the crystalline drug to an amorphous state via spray drying or hot-melt extrusion, the lattice energy barrier is eliminated. The drug is stabilized in a polymer matrix (e.g., HPMCAS), which acts as a "parachute" to prevent precipitation when the drug enters the neutral pH of the intestine[5].

-

Wet Nanomilling: If the compound is prone to chemical degradation in the amorphous state, reducing the particle size to the nanometer range (<400 nm) via wet milling will exponentially increase the surface area, thereby maximizing the dissolution rate according to the Noyes-Whitney equation[5].

References

-

Pharmaceutical Technology. (2017). Starting Early is Key to De-Risking Drug Development. Retrieved from [Link]

-

The Solubility Company. SPA™ Solubility Assay Service: Miniaturized Assays for Early-Stage Decision Making. Retrieved from [Link]

-

Pharmaceutical Technology. (2025). Enhancing solubility of targeted protein degraders: Better strategies for bioavailability. Retrieved from [Link]

-

Scribd. Chapter 2 QC Preformulation: pH-Solubility Profiles and Solid-State Properties. Retrieved from [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. 300829-28-1(N-cyclopentyl-4-fluorobenzamide) | Kuujia.com [kuujia.com]

- 3. scribd.com [scribd.com]

- 4. thesolubilitycompany.com [thesolubilitycompany.com]

- 5. Enhancing solubility of targeted protein degraders: Better strategies for bioavailability - Pharmaceutical Technology [pharmaceutical-technology.com]

Technical Whitepaper: Physicochemical Characterization and Application of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide in Drug Discovery

Executive Summary

In the landscape of modern rational drug design, the selection of high-quality building blocks is the foundational step that dictates a candidate's eventual pharmacokinetic and pharmacodynamic success. N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide (CAS: 926250-50-2) is a highly versatile, fluorinated intermediate. Combining the metabolic resilience of a fluorinated benzamide with the tunable electronic properties of an amino-methoxyphenyl system, this molecule serves as a privileged scaffold. It is frequently utilized in the synthesis of kinase inhibitors, cholesteryl ester transfer protein (CETP) inhibitors, and in fragment-based drug discovery (FBDD) campaigns.

This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in medicinal chemistry, and the self-validating experimental workflows required to characterize it effectively.

Chemical Identity & Structural Architecture

The molecule consists of two primary pharmacophoric domains linked by a central amide bond:

-

The 3-Fluorobenzoyl Group: A lipophilic, electron-withdrawing moiety that enhances membrane permeability while protecting the aromatic ring from cytochrome P450 (CYP450) mediated oxidation.

-

The 5-Amino-2-methoxyphenyl Group: An electron-rich aniline derivative. The methoxy group can participate in intramolecular hydrogen bonding, while the terminal primary amine provides a critical vector for target engagement (e.g., kinase hinge binding) or further synthetic functionalization.

Physicochemical Profile

Understanding the exact physical and chemical parameters of this compound is critical for predicting its behavior in biological assays and formulation matrices. Below is a consolidated table of its core properties based on structural analysis and supplier data [1].

| Property | Value | Derivation / Source |

| CAS Number | 926250-50-2 | Chemical Registry |

| Molecular Formula | C₁₄H₁₃FN₂O₂ | Exact Mass Calculation |

| Molecular Weight | 260.27 g/mol | Standard Atomic Weights |

| Exact Mass | 260.096 Da | Mass Spectrometry Target |

| H-Bond Donors (HBD) | 3 | Structural Analysis (NH₂, Amide NH) |

| H-Bond Acceptors (HBA) | 4 | Structural Analysis (O, N, F) |

| Topological Polar Surface Area | ~64.2 Ų | Calculated (TPSA) |

| Physical Form | Solid Powder | Supplier Documentation |

Mechanistic Role in Medicinal Chemistry

As an Application Scientist, I evaluate fragments not just by their static structures, but by how they dynamically interact within a biological pocket.

The Fluorine Effect: The introduction of a fluorine atom at the meta position of the benzoyl ring is a deliberate design choice. Fluorine is highly electronegative and slightly larger than hydrogen. It modulates the pKa of the adjacent amide, subtly altering its hydrogen-bond donating capacity. More importantly, fluorinated benzamides have been shown to significantly improve metabolic stability by blocking oxidative liabilities, a strategy widely documented in the optimization of CETP and histone deacetylase (HDAC) inhibitors [2].

Conformational Pre-organization: The methoxy group at the ortho position relative to the amide linkage can form an intramolecular hydrogen bond with the amide NH. This interaction locks the molecule into a planar conformation. By pre-organizing the structure, the entropic penalty typically incurred upon binding to a target protein is minimized, leading to higher binding affinities. Furthermore, the amino-methoxyphenyl moiety is a known pharmacophore for modulating serotonin receptors and acting as a hinge-binding motif in kinase inhibitors [3].

Fig 1. Pharmacophore mapping and logical relationship of structural motifs to physicochemical impact.

Experimental Workflows for Physicochemical Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered to eliminate common experimental artifacts associated with lipophilic, fluorinated compounds.

Protocol 1: LC-MS/MS Characterization and Purity Profiling

Objective: Validate the exact mass and ensure the absence of isobaric impurities before downstream application. Causality & Expert Insight: Basic anilines often suffer from peak tailing on standard silica columns due to secondary interactions with free silanols. We utilize a rapid gradient on an end-capped C18 column to ensure sharp peak shapes, coupled with Multiple Reaction Monitoring (MRM) to filter out matrix noise.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (FA).

-

Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

-

Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the parent ion [M+H]+ at m/z 261.10.

-

Validation: Integrate the UV chromatogram at 254 nm to confirm >95% relative purity.

Protocol 2: Thermodynamic Solubility Determination

Objective: Accurately measure the true aqueous equilibrium solubility. Causality & Expert Insight: Kinetic solubility (via DMSO spiking) frequently overestimates solubility due to supersaturation. Furthermore, standard syringe filtration (e.g., PTFE membranes) can adsorb lipophilic fluorinated compounds, leading to artificially low readings. This protocol uses ultracentrifugation to bypass membrane adsorption entirely.

-

Solid-State Equilibration: Add 5 mg of solid N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial. Note: Avoid plastic vessels to prevent non-specific binding.

-

Incubation: Shake the suspension on an orbital shaker at 37°C for 24 hours to ensure complete thermodynamic equilibrium between the solid crystal lattice and the dissolved state.

-

Phase Separation: Transfer the suspension to an ultracentrifuge tube and spin at 100,000 x g for 30 minutes. This pellets all undissolved microcrystals without the use of adsorptive filters.

-

Quantification: Carefully aspirate the clear supernatant, dilute appropriately in mobile phase, and quantify using the LC-MS/MS method described in Protocol 1 against a known standard curve.

Fig 2. Self-validating experimental workflow for thermodynamic solubility determination.

References

- Title: N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide | 926250-50-2 Source: Sigma-Aldrich URL:Sigma-Aldrich Product Page

- Title: Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors Source: ResearchGate URL:ResearchGate Public

- Title: Tert-butyl 4-(5-amino-2-methoxyphenyl)

N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide (AMFB): Mechanism of Action Hypothesis

Executive Summary

The compound N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide (Code: AMFB; CAS: 926250-50-2) is a structurally compelling small molecule with significant potential as a kinase modulator. While benzamide derivatives are frequently explored in medicinal chemistry, we hypothesize that AMFB functions as a highly selective Type II allosteric inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK) .

Type II kinase inhibitors achieve superior kinome selectivity by stabilizing the inactive "DFG-out" conformation of the kinase activation loop, projecting into a variable allosteric pocket adjacent to the ATP-binding site[1]. This whitepaper deconstructs the structural pharmacophores of AMFB, proposes a rigorous thermodynamic binding hypothesis, and outlines a self-validating experimental framework (SPR and TR-FRET) to empirically verify its mechanism of action.

Structural Pharmacophore & Binding Hypothesis

The molecular architecture of AMFB can be divided into three distinct pharmacophoric elements, each hypothesized to play a critical role in stabilizing the p38α DFG-out state:

-

3-Fluorobenzamide Moiety (Deep Pocket Binder): In the DFG-out conformation, the displacement of the Asp168-Phe169-Gly170 motif exposes a deep, hydrophobic allosteric pocket[2]. The 3-fluorophenyl ring of AMFB is hypothesized to project into this cavity, forming multipolar and hydrophobic interactions with key residues including Val30, Leu74, Leu75, and Ile84[3]. The fluorine atom enhances metabolic stability while providing optimal shape complementarity.

-

Amide Linker (Catalytic Anchoring): The central amide acts as the critical hydrogen-bond donor/acceptor network. The amide NH is positioned to donate a hydrogen bond to the side-chain carboxylate of the conserved Glu71 (located on the α C-helix), while the carbonyl oxygen accepts a hydrogen bond from the backbone amide of Asp168[2]. This dual-anchoring mechanism is the hallmark of Type II inhibition.

-

2-Methoxy-5-aminophenyl Moiety (Hinge & Solvent Interaction): The methoxy group at the ortho-position restricts the dihedral angle of the aniline ring, locking the molecule into a bioactive conformation. The ring extends towards the ATP hinge region, where the 5-amino group can form a water-mediated hydrogen bond with the backbone carbonyl of Met109[3], while remaining partially solvent-exposed to improve physicochemical solubility.

Fig 1. Pharmacophore mapping of AMFB stabilizing the p38α MAPK DFG-out inactive conformation.

Experimental Validation Framework (E-E-A-T)

To transition this hypothesis into verified scientific consensus, we must employ orthogonal, self-validating assay systems. Endpoint IC50 assays are insufficient for Type II inhibitors due to their slow-binding kinetics. Therefore, we prioritize real-time thermodynamic profiling paired with functional ratiometric screening.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR provides label-free, real-time measurement of binary interactions, allowing us to calculate the association ( kon ) and dissociation ( koff ) rates[4]. Type II inhibitors are characterized by extended residence times ( τ=1/koff ), which correlate strongly with in vivo efficacy.

Step-by-Step Methodology:

-

Surface Preparation: Utilize a Biacore 8K+ system with a Super Streptavidin (SSA) sensor chip. Immobilize biotinylated recombinant human p38α (unphosphorylated, to favor the DFG-out state) onto the active channel to a density of ~3000 Response Units (RU). Immobilize a generic biotinylated reference protein on the reference channel to subtract non-specific binding[5].

-

Buffer Optimization: Run the system in SPR running buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 2% DMSO). Critical Step: Exact DMSO matching (2.00%) between the running buffer and analyte samples is mandatory to prevent bulk refractive index shifts[5].

-

Analyte Injection (Multi-Cycle Kinetics): Prepare a 3-fold serial dilution of AMFB (from 10 µM down to 1.3 nM). Inject each concentration over both channels at a flow rate of 50 µL/min for 180 seconds (association phase), followed by a 600-second buffer flow (dissociation phase).

-

Data Analysis: Double-reference the sensorgrams (subtracting the reference channel and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to derive KD , kon , and koff .

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: To prove functional inhibition, we utilize a TR-FRET assay. The long fluorescence decay of Lanthanide chelates (Europium) eliminates short-lived background autofluorescence from the compound or cell debris, yielding a highly robust Signal-to-Background (S/B) ratio[6].

Step-by-Step Methodology:

-

Kinase Reaction Setup: In a low-volume 384-well plate, combine 3 nM recombinant p38α, 100 nM ATF-2/GST conjugated substrate, and varying concentrations of AMFB in Kinase Assay Buffer (20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)[6]. Note: Tween-20 is essential to prevent promiscuous, aggregation-based inhibition.

-

Pre-incubation: Incubate the kinase with AMFB for 60 minutes prior to ATP addition. Causality: This pre-incubation step is critical to allow the slow-binding Type II inhibitor to reach equilibrium with the DFG-out state.

-

Activation: Initiate the reaction by adding 100 µM ATP. Incubate for 60 minutes at room temperature.

-

Detection Phase: Add the TR-FRET detection mixture containing 20 mM EDTA (to quench kinase activity by chelating Mg2+ ), 2 nM Europium-labeled anti-phospho-ATF-2 (Thr71) antibody, and 25 nM Allophycocyanin (APC)-anti-GST acceptor[6].

-

Ratiometric Analysis: Excite the plate at 320 nm or 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (APC acceptor). Calculate the 665/615 ratio to determine the IC50 .

Fig 2. TR-FRET assay logic: AMFB inhibition prevents ATF-2 phosphorylation, reducing 665nm signal.

Quantitative Data Synthesis

To benchmark AMFB against established Type II p38α inhibitors (e.g., BIRB-796 or Sorafenib derivatives), the following hypothetical quantitative profile illustrates the expected thermodynamic and functional readouts if the DFG-out hypothesis holds true:

| Target / Assay Condition | IC50 (TR-FRET) | KD (SPR) | kon ( M−1s−1 ) | koff ( s−1 ) | Residence Time ( τ ) |

| p38α (Wild-Type) | 14.5 nM | 8.2 nM | 4.5×104 | 3.7×10−4 | ~45 minutes |

| p38α (T106M Gatekeeper) | > 10,000 nM | > 5,000 nM | N/A | N/A | No Binding |

| p38β (Isoform Selectivity) | 450 nM | 310 nM | 1.2×104 | 3.7×10−3 | ~4.5 minutes |

Data Interpretation: The severe loss of potency against the T106M gatekeeper mutant would confirm that AMFB relies on the deep allosteric pocket accessed via the hinge region, a hallmark of DFG-out binders. The slow dissociation rate ( koff ) underscores its potential as a durable pharmacological probe.

Sources

- 1. Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 5. sartorius.com [sartorius.com]

- 6. resources.revvity.com [resources.revvity.com]

Methodological & Application

Comprehensive Analytical Application Note: Characterization and Quality Control of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide

Introduction & Scope

In modern pharmaceutical development, functionalized benzamides serve as critical building blocks for targeted therapeutics, particularly kinase inhibitors. The compound N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide (CAS: 926250-50-2)[1] presents unique analytical challenges due to its dual functionality: a highly polar primary amine and a hydrophobic fluorinated aromatic ring.

This Application Note provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for the structural elucidation and quantitative purity assessment of this intermediate. Rather than relying on generic compendial methods, the protocols herein are custom-engineered to address the specific physicochemical behavior of this molecule, ensuring robust, reproducible, and self-validating data suitable for regulatory submissions under ICH Q2(R2) guidelines[2].

Target Profile & Physicochemical Properties

Understanding the intrinsic properties of the analyte is the foundation of any analytical method. The presence of the methoxy group ortho to the amine creates steric hindrance and unique electronic shielding effects, which dictate our choice of chromatographic pH and NMR solvents.

| Property | Value | Analytical Implication |

| Chemical Formula | C₁₄H₁₃FN₂O₂ | Base for exact mass calculations. |

| Molecular Weight | 260.26 g/mol | Target for nominal mass scanning. |

| Monoisotopic Mass | 260.0961 Da | Target for High-Resolution MS (HRMS). |

| Predicted pKa (Amine) | ~4.5 - 5.0 | Requires pH < 3.0 for robust HPLC retention and peak symmetry. |

| LogP (Predicted) | ~2.8 | Indicates moderate hydrophobicity; suitable for Reversed-Phase (RP) C18 columns. |

Integrated Analytical Workflow

To ensure absolute confidence in both identity and purity, we employ an orthogonal analytical strategy. No single technique is sufficient; instead, the data from LC-MS/MS, NMR, and HPLC-UV must converge to validate the batch.

Figure 1: Orthogonal analytical workflow for the characterization of the benzamide intermediate.

Protocol 1: LC-MS/MS Method for Identity and Trace Impurity Profiling

Causality of Design: Electrospray Ionization (ESI) in positive mode is selected because the primary amine readily accepts a proton, yielding a strong [M+H]⁺ signal. The addition of 0.1% Formic Acid to the mobile phase serves a dual purpose: it acts as a proton source for ESI+ and suppresses the ionization of residual silanols on the C18 column, preventing peak tailing.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 1:100 in Water/Acetonitrile (50:50, v/v) for a final working concentration of 10 µg/mL.

-

Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).

-

Mobile Phases:

-

Phase A: LC-MS Grade Water + 0.1% Formic Acid

-

Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1.0 μL.

Table 2: LC-MS/MS Gradient Program

| Time (min) | % Phase A | % Phase B | Curve |

|---|---|---|---|

| 0.0 | 95 | 5 | Initial |

| 0.5 | 95 | 5 | Isocratic hold |

| 3.0 | 5 | 95 | Linear |

| 4.0 | 5 | 95 | Column Wash |

| 4.1 | 95 | 5 | Re-equilibration |

| 5.0 | 95 | 5 | End |

MS/MS Fragmentation Logic

Upon collision-induced dissociation (CID), the amide bond represents the most labile site. Cleavage yields two primary diagnostic product ions.

Figure 2: Proposed ESI-MS/MS fragmentation pathway for [M+H]+ m/z 261.10.

Self-Validating System Check: Before sample analysis, inject a blank (50:50 Water/Acetonitrile). If any peak at m/z 261.10 exhibits a Signal-to-Noise (S/N) ratio > 3, the system is suffering from carryover. The run must be aborted, and the needle wash solvents replaced.

Protocol 2: ¹H and ¹³C NMR Spectroscopy for Structural Elucidation

Causality of Design: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is explicitly chosen over CDCl₃ or CD₃OD. Protic solvents like CD₃OD would cause rapid deuterium exchange with the amide (-NH-CO-) and primary amine (-NH₂) protons, obliterating these critical diagnostic signals from the spectrum. DMSO-d₆ locks these protons, allowing for definitive confirmation of the linkage.

Step-by-Step Methodology

-

Sample Preparation: Weigh exactly 15.0 mg of the dried compound into a clean glass vial.

-

Solvation: Add 0.6 mL of 99.9% DMSO-d₆ (containing 0.03% v/v TMS as an internal reference). Vortex for 30 seconds until completely dissolved.

-

Transfer: Transfer the clear solution to a 5 mm NMR tube using a glass Pasteur pipette.

-

Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 512 scans) at 298 K.

Table 3: Expected ¹H NMR Chemical Shifts (DMSO-d₆)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.50 | Singlet | 1H | Amide proton (-NH-CO-) |

| 7.80 - 7.40 | Multiplets | 4H | 3-fluorobenzoyl aromatic protons |

| 7.10 - 6.40 | Multiplets | 3H | Aniline aromatic protons |

| ~4.80 | Broad Singlet | 2H | Primary amine (-NH₂) |

| ~3.75 | Singlet | 3H | Methoxy group (-OCH₃) |

Self-Validating System Check: The TMS peak must appear exactly at 0.00 ppm with a line width at half height (FWHM) of < 1.0 Hz. If the TMS peak is broadened, the magnetic field is poorly shimmed, and the structural integration will be unreliable. Re-shim before proceeding.

Protocol 3: HPLC-UV Method for Quantitative Purity Determination

Causality of Design: To accurately quantify impurities, we rely on UV detection at 254 nm, which captures the extensive π→π∗ transitions of the conjugated aromatic systems. A phosphate buffer at pH 3.0 is utilized for Mobile Phase A. At pH 3.0, the primary amine (pKa ~4.8) is fully protonated, ensuring it interacts uniformly with the stationary phase. If a neutral pH were used, the molecule would exist in a state of partial ionization, leading to severe peak splitting and tailing.

Step-by-Step Methodology

-

Sample Preparation: Prepare a 1.0 mg/mL solution in Mobile Phase A/B (80:20). Sonicate for 5 minutes.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 μm).

-

Mobile Phases:

-

Phase A: 10 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.

-

Phase B: HPLC Grade Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (primary) and 280 nm (secondary).

-

Column Temperature: 30°C.

Table 4: HPLC-UV Gradient Program

| Time (min) | % Phase A | % Phase B |

|---|---|---|

| 0.0 | 80 | 20 |

| 15.0 | 20 | 80 |

| 20.0 | 20 | 80 |

| 20.1 | 80 | 20 |

| 25.0 | 80 | 20 |

Self-Validating System Check (System Suitability Testing - SST): In accordance with ICH Q2(R2) standards for analytical validation[2], the following criteria must be met using six replicate injections of a 0.1 mg/mL reference standard prior to sample analysis:

-

Retention Time RSD: ≤ 1.0%

-

Peak Area RSD: ≤ 2.0%

-

Tailing Factor (USP): ≤ 1.5. (If > 1.5, column frit degradation or silanol exposure is occurring; replace the guard column).

-

Theoretical Plates (N): ≥ 5,000.

If any of these parameters fail, the system is deemed unfit for quantitative release, and the batch data must be rejected.

References

-

U.S. Food and Drug Administration (FDA) / ICH. Q2(R2) Validation of Analytical Procedures: Guidance for Industry. Published March 2024. URL:[Link]

Application Note: In Vitro Pharmacological Profiling of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide in Oncology Models

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Assay Developers, and Oncology Drug Discovery Professionals Compound Identifier: CAS 926250-50-2

Introduction & Scientific Rationale

In the landscape of oncology drug discovery, the rational design of small-molecule inhibitors frequently relies on highly functionalized scaffolds. N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide (CAS 926250-50-2) represents a versatile screening compound characterized by its fluorinated benzamide architecture.

The Causality of the Chemical Design:

-

Fluorination: The introduction of a fluorine atom at the 3-position of the benzamide ring is a classic medicinal chemistry strategy used to enhance metabolic stability (by blocking cytochrome P450 oxidation sites), increase lipophilicity, and improve cellular membrane permeability[1].

-

The Aminobenzamide Motif: Benzamides containing an amino-phenyl group serve as classic zinc-binding groups (ZBGs). This pharmacophore is extensively utilized in the design of epigenetic modulators, most notably Class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat, Tucidinostat)[1].

This application note provides a self-validating, step-by-step experimental framework to evaluate this compound's efficacy, target engagement, and mechanism of action in cancer cell line models.

Experimental Workflow Design

To ensure high-fidelity data, the evaluation of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide must follow a sequential, self-validating pipeline. We begin with high-throughput viability screening, move to molecular target validation, and conclude with phenotypic apoptosis profiling.

Figure 1: Sequential in vitro pharmacological profiling workflow.

Protocol I: High-Throughput Cell Viability Assay

Scientific Rationale: We utilize the CellTiter-Glo (CTG) Luminescent Cell Viability Assay rather than traditional tetrazolium-based dyes (MTT/MTS). CTG quantifies intracellular ATP, which is a direct and highly sensitive indicator of metabolically active cells[2]. Because ATP levels plummet precipitously upon cell death, this assay avoids the metabolic artifacts and false positives often seen with MTT assays in drug-treated cancer cells[3].

Self-Validating System Controls

-

Vehicle Control: 0.1% DMSO (Normalizes baseline luminescence; >0.1% can induce spontaneous cytotoxicity).

-

Positive Control: 1 µM Staurosporine or a known pan-HDAC inhibitor (Validates assay sensitivity and dynamic range).

-

QC Metric: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 is required to validate the run.

Step-by-Step Methodology

-

Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549, HCT116) and seed at 2,000–5,000 cells/well in a solid white 384-well plate using 25 µL of complete growth media. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide in 100% DMSO. Transfer using an acoustic dispenser (e.g., Echo 550) or intermediate dilution plate to achieve a final DMSO concentration of 0.1%. Incubate for 72 hours.

-

Reagent Preparation: Thaw the CellTiter-Glo buffer and lyophilized substrate to room temperature (RT). Mix to reconstitute[2].

-

Lysis and Detection: Add 25 µL of CTG reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal[3].

-

Readout: Measure luminescence using a multi-mode microplate reader (integration time: 0.1–0.5 seconds/well).

Data Presentation: Expected Viability Profile

Table 1: Representative IC₅₀ Profiling Matrix for CAS 926250-50-2

| Cell Line | Tissue Origin | Putative IC₅₀ (µM) | 95% Confidence Interval | Max Inhibition (%) |

| HCT116 | Colorectal Carcinoma | 2.45 | 2.10 – 2.85 | 98.2% |

| A549 | Non-Small Cell Lung | 5.12 | 4.60 – 5.80 | 92.4% |

| MCF-7 | Breast Adenocarcinoma | 3.88 | 3.45 – 4.30 | 95.1% |

| PBMC | Healthy Donor (Control) | > 50.0 | N/A | < 15.0% |

Protocol II: Target Engagement & Mechanistic Profiling

Scientific Rationale: Phenotypic cytotoxicity must be anchored to molecular target engagement. Assuming the fluorinated aminobenzamide acts as a Class I HDAC inhibitor[1], treatment should result in the hyperacetylation of downstream chromatin targets. We assess Acetyl-Histone H3 (Ac-H3) as a direct biomarker of target inhibition.

Step-by-Step Methodology

-

Treatment: Seed HCT116 cells in 6-well plates (3 × 10⁵ cells/well). Treat with vehicle (0.1% DMSO) or N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide at 1×, 3×, and 10× the established IC₅₀ for 24 hours.

-

Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Crucial: Add 1 µM Trichostatin A (TSA) to the lysis buffer to prevent post-lysis deacetylation by endogenous enzymes.

-

Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE. Transfer to a PVDF membrane.

-

Probing: Block with 5% BSA. Probe with primary antibodies against Ac-Histone H3 (Lys9/14) and total Histone H3 (loading control) overnight at 4°C. Detect using HRP-conjugated secondary antibodies and ECL reagent.

Protocol III: Apoptosis Assessment via Flow Cytometry

Scientific Rationale: To determine if the loss of viability observed in Protocol I is due to cytostatic arrest or cytotoxic apoptosis, we employ Annexin V and Propidium Iodide (PI) co-staining. During early apoptosis, cells lose membrane asymmetry, causing phosphatidylserine (PS) to flip from the inner to the outer leaflet of the plasma membrane[4]. Annexin V binds this exposed PS with high affinity. PI is a vital dye that is excluded by intact membranes but enters necrotic or late-apoptotic cells[5].

Step-by-Step Methodology

-

Induction: Treat cancer cells with the compound for 48 hours.

-

Harvesting (Critical Step): Collect both the culture supernatant (containing detached, late-apoptotic cells) and the adherent cells (via gentle trypsinization). Pool them together. Centrifuge at 300 × g for 5 minutes[5].

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and calcium-chelating agents (EDTA in trypsin), which interfere with Annexin V binding.

-

Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer (contains necessary Ca²⁺). Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution[5].

-

Incubation: Incubate in the dark at RT for 15 minutes[4].

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

Data Presentation: Flow Cytometry Quadrant Analysis

Table 2: Annexin V / PI Cellular State Matrix

| Quadrant | Annexin V (FITC) | Propidium Iodide (PI) | Cellular State | Biological Significance |

| Q1 (Upper Left) | Negative (-) | Positive (+) | Necrotic | Primary membrane rupture (often artifactual) |

| Q2 (Upper Right) | Positive (+) | Positive (+) | Late Apoptotic | Secondary necrosis following prolonged apoptosis |

| Q3 (Lower Left) | Negative (-) | Negative (-) | Viable | Intact membrane asymmetry and integrity |

| Q4 (Lower Right) | Positive (+) | Negative (-) | Early Apoptotic | PS externalization with intact plasma membrane |

Putative Signaling Pathway

The following diagram illustrates the mechanistic causality from compound administration to phenotypic cell death, assuming the fluorinated benzamide scaffold engages Class I epigenetic targets.

Figure 2: Putative mechanism of action for fluorinated benzamide derivatives inducing apoptosis.

References

- Promega Corporation. "CellTiter-Glo® 2.0 Cell Viability Assay." Promega.com.

- Koopman, G., et al. "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Blood.

- Lakshmi, S., et al. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol.

- Boutros, M., et al. "A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening." PLoS One.

- Schäker-Hübner, L., et al. "The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors." Pharmaceuticals.

Sources

- 1. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.sg]

- 4. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Safety, Handling, and Validation Protocols for N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide in Preclinical Screening

Executive Summary

In early-stage drug discovery, N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide (CAS: 926250-50-2) serves as a highly versatile pharmacophore building block. The 3-fluorobenzamide moiety confers metabolic stability and lipophilicity, while the 5-amino-2-methoxyphenyl ring provides a highly reactive nucleophilic center for synthesizing targeted therapeutics, such as kinase inhibitors or GPCR modulators.

However, the presence of a primary aromatic amine (PAA) introduces significant toxicological liabilities. PAAs are notorious for undergoing N-hydroxylation by hepatic cytochrome P450 enzymes, generating reactive intermediates that can oxidize hemoglobin to methemoglobin, severely impairing oxygen transport[1]. Furthermore, the lipophilic nature of the fluorinated moiety enhances percutaneous absorption, making dermal exposure a critical hazard[1]. This application note outlines a self-validating, causally-driven protocol for the safe handling, dissolution, and decontamination of this compound to ensure both operator safety and experimental integrity.

Physicochemical Profiling & Quantitative Safety Data

Understanding the physicochemical properties of a compound is the first step in designing a robust safety protocol. The hazard statements associated with this compound dictate strict engineering controls and personal protective equipment (PPE) requirements.

Table 1: Physicochemical and Hazard Profile

| Parameter | Specification / Data | Causality & Safety Implication |

| Chemical Formula | C₁₄H₁₃FN₂O₂ | The fluorinated aromatic ring increases lipophilicity, enhancing the rate of dermal penetration upon contact. |

| Molecular Weight | 260.26 g/mol | Low molecular weight facilitates rapid systemic distribution if absorbed or inhaled. |

| Physical State | Solid / Powder | High risk of aerosolization and inhalation during weighing. Requires Local Exhaust Ventilation (LEV)[2]. |

| GHS Hazards | H302, H315, H319, H335 | Harmful if swallowed; causes skin/eye/respiratory irritation. Dictates the use of chemical splash goggles and respiratory protection. |

| Primary Toxicity Risk | Methemoglobinemia | The free aniline-like primary amine can cause systemic toxicity. Standard latex gloves are insufficient; nitrile is required[1]. |

Self-Validating Handling & Dissolution Protocol

Primary aromatic amines are highly susceptible to spontaneous oxidation in the presence of light and dissolved oxygen, forming azo compounds or N-oxides. If a researcher prepares a stock solution without accounting for this, subsequent biological assays may inadvertently test the oxidized degradant rather than the parent compound.

The following protocol integrates gravimetric and analytical self-validation to guarantee that the 10 mM stock solution is both accurate and chemically intact.

Phase A: Environmental & PPE Setup

-

Engineering Controls: Conduct all powder handling inside a Class II Type B2 biological safety cabinet or a dedicated powder-weighing fume hood. Causality: This prevents the inhalation of aerosolized particulates, which is the primary route of respiratory exposure for fine powders[2].

-

PPE Selection: Don an anti-static lab coat, chemical splash goggles, and double-layered nitrile gloves (minimum 0.11 mm thickness). Causality: Aromatic amines can rapidly permeate latex and thin nitrile. Double-gloving ensures that if the outer glove is contaminated, it can be immediately discarded without exposing the skin[1].

Phase B: Gravimetric Dispensing & Dissolution

-

Static Mitigation: Pass the sealed compound bottle through an anti-static ionizer before opening. Causality: Fine powders hold static charges that cause them to "jump" out of the spatula, contaminating the workspace and operator.

-

Dispensing: Weigh exactly 2.60 mg of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide into a tared, amber-glass HPLC vial. Causality: Amber glass blocks UV/visible light, preventing photo-catalyzed oxidation of the primary amine.

-

Gravimetric Validation: Record the exact mass of the dispensed powder. After the eventual dissolution and aliquoting process, the empty vial must be weighed again. The mass difference must match the dispensed mass (±0.05 mg). Validation Logic: This proves that no residual compound was lost to static cling on the vial walls, validating the accuracy of the assumed molarity.

-

Anaerobic Dissolution: Add exactly 1.00 mL of anhydrous, degassed Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock. Causality: Degassing the DMSO removes dissolved oxygen, retarding the oxidative degradation of the amine during long-term storage.

Phase C: Analytical Self-Validation (LC-MS)

-

Purity Check: Immediately sample 1 µL of the 10 mM stock and dilute it in 1 mL of Acetonitrile/Water (50:50). Run a rapid LC-MS gradient.

-

Validation Criteria: The Total Ion Chromatogram (TIC) must show a single sharp peak at m/z 261.1 [M+H]⁺ accounting for >95% of the area. The absence of m/z 277.1 (M+16, N-oxide formation) confirms that the primary amine survived the handling process intact.

-

Storage: Purge the vial headspace with Argon gas, seal tightly, and store at -20°C.

Experimental Workflow Visualization

The following diagram illustrates the critical path for handling and validating aromatic amine libraries, highlighting the decision gates that ensure experimental integrity.

Workflow for safe handling, dissolution, and LC-MS validation of aromatic amine libraries.

Decontamination and Spill Management

In the event of a powder spill, standard sweeping is strictly prohibited as it aerosolizes the hazardous compound[2].

Targeted Decontamination Protocol:

-

Containment: Immediately isolate the area. Do not attempt to brush or sweep the dry powder.

-

Chemical Neutralization: Cover the spill with absorbent laboratory pads dampened with a 5% Acetic Acid solution. Causality: The weak acid protonates the primary aromatic amine, converting it into an anilinium salt. This ionic conversion drastically reduces the compound's vapor pressure and eliminates its ability to rapidly permeate through the skin[1][3].

-

Collection: Wipe inward from the edges of the spill to prevent spreading the contaminant.

-

Disposal: Place all contaminated pads, along with the outer layer of the operator's nitrile gloves, into a sealed, clearly labeled hazardous waste container designated for aromatic amines[3]. Wash the decontaminated surface with standard detergent and water.

References

-

American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". ACS Publications. URL:[Link]

-

SKC Inc. "SDS 2002 - Aromatic Amine Cleaning Developing Solution". SKC Inc. Safety Data. URL:[Link]

Sources

Application Notes: Fluorobenzamide Derivatives in Medicinal Chemistry

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. The fluorobenzamide moiety, in particular, has emerged as a highly versatile pharmacophore. The unique properties of the fluorine atom—its high electronegativity, small Van der Waals radius (1.47 Å), and strong carbon-fluorine bond—enable profound modulation of a molecule's physicochemical properties. In benzamide derivatives, fluorine substitution strategically alters the pKa of adjacent functional groups, enhances metabolic stability against cytochrome P450 oxidation, and improves blood-brain barrier (BBB) permeability.

This technical guide explores the multifaceted applications of fluorobenzamide derivatives, detailing the mechanistic rationale and providing self-validating experimental protocols for their evaluation in drug development.

Epigenetic Modulation: Isoform-Selective HDAC Inhibitors

Histone deacetylases (HDACs) are critical epigenetic regulators, and benzamides are well-established Zinc-Binding Groups (ZBGs) that chelate the catalytic Zn²⁺ ion in the HDAC active site. The introduction of a fluorine atom onto the benzamide ring (e.g., 2-amino-6-fluorobenzamide) exerts a strong electron-withdrawing inductive effect. This precisely tunes the basicity of the aniline nitrogen, altering the thermodynamics of zinc chelation and the residence time of the inhibitor within specific HDAC isoforms.

Recent advancements have leveraged this scaffold to create highly selective HDAC3 inhibitors and dual-targeting immunotherapeutic agents. For instance, fluorobenzamide derivatives have been hybridized with adenosine A2A receptor (A2AR) antagonists to simultaneously drive tumor cell apoptosis and stimulate T-cell activation 12.

Dual-targeting mechanism of fluorobenzamide derivatives in cancer immunotherapy.

Quantitative Profiling of Fluorobenzamide HDAC Inhibitors

The structural nuances of fluorobenzamides dictate their selectivity profiles across Class I HDACs. The table below summarizes the structure-activity relationship (SAR) data for key derivatives.

| Compound | Target Profile | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference |

| Compound 14 (2-amino-6-fluorobenzamide) | HDAC1/2/3 | ~ | ~ | ~ | 1 |

| Compound 13t (A2AR/HDAC dual) | HDAC1/2/3 & A2AR | 102.9 | 164.0 | 734.0 | 2 |

| Compound I-1 | Selective HDAC3 | 2190.0 | 1510.0 | 61.0 | 3 |

Protocol 1: Self-Validating In Vitro HDAC Inhibition Assay

Causality & Rationale: The choice of a fluorogenic substrate over a colorimetric one is dictated by the need for high sensitivity and broad dynamic range. The enzymatic cleavage of the acetylated lysine residue by HDAC releases a fluorophore. Because fluorine substitution alters the pKa of the zinc-binding amine, precise kinetic monitoring is required to capture differences in target residence time without interference from compound autofluorescence.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA.

-

Developer solution (containing Trypsin and Trichostatin A).

Step-by-Step Methodology:

-

Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the fluorobenzamide test compounds in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

-

System Validation (Controls):

-

Positive Control: CI-994 (a known benzamide HDAC inhibitor) to validate assay sensitivity.

-

Negative Control (Vehicle): 1% DMSO to establish maximum enzyme activity (V_max).

-

Background Control: Buffer + Substrate (no enzyme) to account for spontaneous substrate hydrolysis.

-

-

Incubation: In a 384-well black microplate, mix 10 µL of the diluted compound with 20 µL of the respective HDAC enzyme solution. Incubate at 37°C for 15 minutes. Causality: This pre-incubation step is critical for benzamides, which often exhibit slow-binding kinetics compared to hydroxamates.

-

Reaction Initiation: Add 20 µL of the fluorogenic substrate (final concentration 10 µM) to all wells. Incubate at 37°C for 60 minutes.

-

Signal Development: Add 50 µL of the developer solution to halt the deacetylation reaction and cleave the deacetylated AMC fluorophore. Incubate at room temperature for 20 minutes.

-

Detection & Analysis: Read fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate the Z'-factor using the positive and negative controls; a Z'-factor > 0.5 validates the assay's robustness. Determine IC₅₀ values using a 4-parameter logistic non-linear regression model.

Neuroimaging & CNS Targeting: Dopamine Receptor Radiotracers

Fluorobenzamide derivatives possess optimal lipophilicity (logP ~ 2.0 - 3.0) for penetrating the blood-brain barrier, making them ideal scaffolds for central nervous system (CNS) agents. Furthermore, the ability to incorporate the positron-emitting ¹⁸F isotope (half-life = 109.8 min) into the fluorobenzamide structure has revolutionized neuroimaging.

A prime example is [¹⁸F]fallypride, an (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide derivative. It functions as a high-affinity dopamine D₂/D₃ receptor antagonist. The fluoropropyl chain significantly increases the binding affinity (Kd ≈ 0.03 nM) compared to its non-fluorinated analogs, allowing for the precise PET imaging of both striatal and extrastriatal D₂ receptors with high signal-to-noise ratios 4.

Radiosynthesis and in vivo PET imaging workflow for [18F]fallypride.

Anti-inflammatory & Analgesic Agents: COX-2 Selectivity

The 4-fluorobenzamide moiety is increasingly utilized in the design of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine at the para-position of the benzamide ring enhances binding affinity within the cyclooxygenase-2 (COX-2) active site via halogen bonding and favorable steric interactions. Crucially, specific 4-fluorobenzamide derivatives (such as the 4-chlorophenyl derivative 4b) have demonstrated a high COX-2 selectivity index (5.75) with an ulcer index of zero, indicating potent anti-inflammatory action with significantly enhanced gastric tolerability compared to traditional NSAIDs like indomethacin 5.

Protocol 2: In Vivo Carrageenan-Induced Rat Paw Edema Assay

Causality & Rationale: Carrageenan injection produces a well-characterized, biphasic inflammatory response. The early phase (0–2h) is mediated by histamine and serotonin release, while the delayed phase (2–6h) is heavily prostaglandin-driven (COX-2 dependent). By measuring paw volume precisely at the 3-hour mark, researchers can isolate and validate the specific COX-2 inhibitory efficacy of the fluorobenzamide derivatives.

Materials:

-

Adult male Wistar rats (150–200 g).

-

1% w/v Carrageenan suspension in sterile saline.

-

Plethysmometer (for precise volume displacement measurement).

-

Reference drug: Indomethacin or Celecoxib.

Step-by-Step Methodology:

-

Animal Acclimatization & Baseline Measurement: Fast the rats for 12 hours prior to the experiment with free access to water. Measure the initial basal volume (V₀) of the right hind paw of each rat using a plethysmometer.

-

Dosing (Self-Validating Cohorts): Divide the rats into randomized groups (n=6 per group):

-

Group 1 (Negative Control): Vehicle only (e.g., 0.5% CMC orally).

-

Group 2 (Positive Control): Indomethacin (10 mg/kg orally) to validate the model's responsiveness.

-

Group 3+ (Test Groups): Fluorobenzamide derivatives administered orally at predetermined doses.

-

-

Induction of Inflammation: One hour post-dosing, inject 0.1 mL of the 1% carrageenan suspension into the subplantar tissue of the right hind paw. Causality: The 1-hour pre-treatment allows the fluorobenzamide compounds to reach peak plasma concentration (T_max) prior to the inflammatory insult.

-

Measurement & Efficacy Calculation: Measure the paw volume (V_t) at 1, 2, 3, and 4 hours post-carrageenan injection. Focus on the 3-hour timepoint for COX-2 specific activity.

-

Data Analysis: Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (V_t(test) - V₀(test)) / (V_t(control) - V₀(control))] × 100. Statistical significance must be confirmed via One-way ANOVA followed by Dunnett’s post-hoc test.

References

- Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. PMC.

- Pharmacokinetics-Driven Optimization of Immunotherapeutic Agents Targeting the Adenosine A2A Receptor (A2AR) and Histone Deacetylases (HDACs).

- Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. PubMed.

- Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. PubMed.

- Combination of a selective histone deacetylase 3 (hdac3) inhibitor and an immunotherapy agent for the treatment of cancer.

Sources

- 1. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20210177781A9 - Combination of a selective histone deacetylase 3 (hdac3) inhibitor and an immunotherapy agent for the treatment of cancer - Google Patents [patents.google.com]

- 4. Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis & Yield Optimization of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide . The standard synthetic route involves a two-step sequence: the amide coupling of 2-methoxy-5-nitroaniline with 3-fluorobenzoyl chloride, followed by the chemoselective reduction of the nitro group.

Below, you will find a visual workflow, targeted troubleshooting FAQs, comparative data, and self-validating Standard Operating Procedures (SOPs) designed to maximize yield and purity.

Synthesis Workflow & Common Failure Modes

Two-step synthesis workflow highlighting primary reaction paths and common failure modes.

Section 1: Amide Coupling Troubleshooting (Step 1)

Q: Why is my acylation yield stuck below 60% despite using excess 3-fluorobenzoyl chloride? A: The starting material, 2-methoxy-5-nitroaniline, suffers from both steric and electronic deactivation [1]. The ortho-methoxy group sterically hinders the approaching acyl chloride, forcing the amine out of optimal conjugation. Simultaneously, the meta-nitro group inductively withdraws electron density, reducing nucleophilicity. Standard triethylamine (TEA) is often insufficient to drive this reaction to completion. Causality & Solution: Switch to a highly nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) (0.1–0.2 eq) combined with N,N-Diisopropylethylamine (DIPEA). DMAP rapidly attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is electrophilic enough to overcome the steric and electronic barriers of the deactivated aniline.